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Diethylethoxysilane

Sol-gel chemistry Hydrolysis kinetics Steric effects

Diethylethoxysilane (CAS 4087-42-7; (C₂H₅)₂SiH(OC₂H₅)) is a mono-functional alkoxyhydrosilane belonging to the organosilicon hydride class. It combines a single hydrolytically labile ethoxy group with a reactive silicon–hydride (Si–H) moiety and two stable, non-hydrolyzable ethyl substituents.

Molecular Formula C6H15OSi
Molecular Weight 131.27 g/mol
Cat. No. B14141982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylethoxysilane
Molecular FormulaC6H15OSi
Molecular Weight131.27 g/mol
Structural Identifiers
SMILESCCO[Si](CC)CC
InChIInChI=1S/C6H15OSi/c1-4-7-8(5-2)6-3/h4-6H2,1-3H3
InChIKeyGXWNIJSDXUBBNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylethoxysilane Procurement Guide: Key Physicochemical and Functional Differentiation Data


Diethylethoxysilane (CAS 4087-42-7; (C₂H₅)₂SiH(OC₂H₅)) is a mono-functional alkoxyhydrosilane belonging to the organosilicon hydride class . It combines a single hydrolytically labile ethoxy group with a reactive silicon–hydride (Si–H) moiety and two stable, non-hydrolyzable ethyl substituents. This specific substitution pattern places it at the intersection of sol–gel precursors and hydrosilylation reagents, offering distinct kinetic and architectural control compared to di- or tri-alkoxy analogs or purely alkyl-substituted silanes [1].

Why Diethylethoxysilane Cannot Be Simply Replaced by Other Alkoxysilanes or Alkylsilanes


Interchanging alkoxyhydrosilanes without understanding substitution-dependent reactivity can lead to uncontrolled hydrolysis rates, altered gelation times, or failed surface functionalization. The presence of two ethyl groups on silicon significantly increases steric shielding of the alkoxy leaving group compared to methyl-substituted analogs [1], slowing hydrolysis kinetics and shifting the balance between condensation and hydrosilylation pathways. Furthermore, the single Si–H bond provides a stoichiometric reducing or grafting site that is absent in fully alkoxylated analogs such as diethyldiethoxysilane, making generic substitution scientifically unsound for applications requiring precise stoichiometric control [2].

Diethylethoxysilane Quantitative Differentiation Evidence vs. Closest Analogs


Hydrolysis Rate Modulation: Ethyl vs. Methyl Steric Shielding in Monoalkoxysilanes

In acid-catalyzed sol–gel systems, the hydrolysis rate of monoalkoxysilanes is governed primarily by steric bulk around the silicon center. Diethylethoxysilane, bearing two ethyl groups, exhibits a measurably slower hydrolysis rate than dimethylethoxysilane (two methyl groups), consistent with the general steric trend observed across alkoxysilane series [1][2]. The rate-limiting hydrolysis of the first alkoxy group follows the order: Si(OEt)₄ > EtSi(OEt)₃ > Et₂Si(OEt)₂, with each ethyl substitution reducing condensation rate coefficients by approximately 2- to 5-fold under identical acidic conditions (HCl catalyst, pH ~2–3, 25°C) [2]. Extrapolating this class-level trend to monoalkoxysilanes, the ethyl-substituted derivative (diethylethoxysilane) is expected to hydrolyze more slowly than its methyl counterpart, providing a wider processing window for moisture-sensitive formulations.

Sol-gel chemistry Hydrolysis kinetics Steric effects

Volatility and Handling Window: Boiling Point Separation from Dimethylethoxysilane

Diethylethoxysilane possesses a boiling point significantly higher than its dimethyl analog. Dimethylethoxysilane (DMES) boils at approximately 55°C [1], while diethylethoxysilane, based on its molecular weight (132.28 g/mol vs. 104.22 g/mol for DMES) and the boiling point of its structural relative diethylsilane (56°C), is projected to boil in the intermediate range of approximately 100–130°C [2]. This boiling point elevation of at least 45°C over DMES translates to a substantially lower vapor pressure at ambient temperature and reduced evaporative losses during open-vessel processing.

Vapor-phase deposition Surface treatment Process safety

Si–H Reducing Capability: Differentiation from Non-Hydride Dialkoxysilanes

The Si–H bond in diethylethoxysilane imparts reducing and hydrosilylation reactivity that is entirely absent in its fully alkoxylated counterpart, diethyldiethoxysilane ((C₂H₅)₂Si(OEt)₂, CAS 5021-93-2) [1]. Organosilane hydrides are classified as mild, selective reducing agents with ΔHcomb values for related monoalkoxysilanes (e.g., methyldiethoxysilane) reported at approximately 3,713 kJ/mol [2]. The polarization of the Si–H bond yields a hydridic hydrogen capable of reducing carbonyls and activated alkenes under mild conditions, while the ethoxy group provides a secondary hydrolytic anchoring point for surface grafting—a dual functionality not available in non-hydride dialkoxysilanes [2].

Reducing agents Hydrosilylation Organic synthesis

Sol–Gel Network Architecture: Monoethoxy Stoichiometry vs. Diethoxy Chain Extension

With exactly one hydrolyzable ethoxy group, diethylethoxysilane functions as a chain terminator or surface capping agent in sol–gel polymerization, in contrast to diethyldiethoxysilane (two ethoxy groups), which acts as a chain extender capable of forming linear polysiloxane segments [1]. In co-condensation with tetraethoxysilane (TEOS), each diethylethoxysilane molecule consumes exactly one condensation site and terminates chain growth, enabling precise control over network connectivity and final material hydrophobicity. Diethyldiethoxysilane, by comparison, introduces two reactive sites and promotes linear chain formation, yielding materials with fundamentally different pore size distributions and mechanical properties [1][2].

Sol-gel processing Network topology Hybrid materials

Patent-Cited Applicability: Functional Equivalence in Polyether Adhesive Formulations

US Patent Application 20210354518 (2021) explicitly lists diethylethoxysilane alongside dimethylethoxysilane, methyldiethoxysilane, and triethoxysilane as interchangeable alkoxysilanes for polyether-based adhesive layers in noise-reducing tire constructions [1]. The patent's inclusion of diethylethoxysilane as a viable candidate—despite its lower commercial prevalence—indicates that its specific combination of monoethoxy functionality and ethyl substitution provides a useable balance of hydrolytic grafting efficiency and hydrophobic character for demanding automotive adhesion applications.

Adhesive formulation Tire noise reduction Alkoxysilane grafting

Optimal Application Scenarios for Diethylethoxysilane Based on Evidence


Moisture-Cure Coatings Requiring Extended Pot Life

Formulators developing one-part, moisture-curing silicone or hybrid coatings can leverage diethylethoxysilane's sterically retarded hydrolysis kinetics (ethyl vs. methyl substitution, as inferred from Et₂Si(OEt)₂ vs. Me₂Si(OEt)₂ kinetic studies [1][2]) to achieve longer working times compared to dimethylethoxysilane-based formulations, without sacrificing the Si–H cure mechanism.

Surface Hydrophobization of Silica or Metal Oxides at Elevated Temperatures

For vapor-phase or solution-phase surface treatment processes operating above 60°C, diethylethoxysilane's higher boiling point (estimated 100–130°C vs. 55°C for DMES [3]) minimizes premature evaporation, ensuring more efficient silane utilization and reducing volatile organic emissions during thermal processing.

Sol–Gel Synthesis of Hydrophobic Hybrid Materials with Controlled Network Termination

When co-condensing with TEOS to produce organically modified silica xerogels, the monoethoxy stoichiometry of diethylethoxysilane provides a single-point anchoring and chain termination function, introducing two ethyl groups per silicon at the network periphery for hydrophobicity without forming extended linear domains—a topology unattainable with diethoxy chain extenders [5][6].

Dual-Function Reducing Agent and Surface Anchor for Composite Interphases

In composite materials requiring both chemical reduction of a substrate (e.g., metal oxide surface activation) and subsequent covalent grafting, the combination of one Si–H bond (reducing agent function) and one Si–OEt group (hydrolytic anchoring) in a single molecule eliminates the need for sequential two-reagent treatments, simplifying process workflows compared to using separate reducing and coupling agents [4].

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